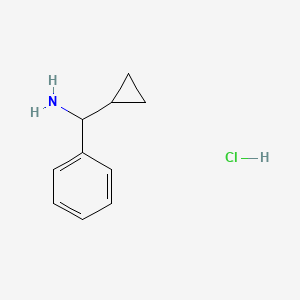

1-Cyclopropyl-1-phenylmethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopropyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNRTDRPMOQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484005 | |

| Record name | 1-cyclopropyl-1-phenylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-72-3 | |

| Record name | Benzenemethanamine, α-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-cyclopropyl-1-phenylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Cyclopropyl-1-phenylmethanamine hydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating available data on its chemical identity, physical characteristics, and predicted properties. The guide includes a compilation of quantitative data, outlines general experimental protocols for determining key parameters such as pKa and solubility, and presents a representative synthesis workflow.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₄ClN.[1][2] It is the hydrochloride salt of the primary amine 1-Cyclopropyl-1-phenylmethanamine. The presence of a chiral center at the carbon atom attached to the phenyl, cyclopropyl, and amino groups means that this compound can exist as different stereoisomers. Several CAS numbers have been identified, which may correspond to the racemic mixture or specific enantiomers of the compound. It is crucial for researchers to note the specific form of the compound being used in their studies.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | [1][2] |

| Molecular Weight | 183.68 g/mol | [1] |

| CAS Number (Racemic) | 39959-72-3 | [1] |

| CAS Number ((R)-enantiomer) | 1416450-04-8 | [3] |

| CAS Number (Free Base) | 23459-38-3 | [4][5] |

| Predicted pKa (Free Base) | 9.29 ± 0.10 | Chemicalize |

| Predicted XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 183.0814771 g/mol | [3] |

| Monoisotopic Mass | 183.0814771 g/mol | [3] |

| Topological Polar Surface Area | 26 Ų | [3] |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 123 | [3][5] |

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For an amine hydrochloride, the pKa of the conjugate acid is determined.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in deionized water to a known concentration (e.g., 1-10 mM).

-

Titration: The solution is titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a known concentration (e.g., 0.1 M).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine hydrochloride has been neutralized. The inflection point of the curve corresponds to the equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a fundamental property that affects the bioavailability of a drug. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

Stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance. Stability studies are typically conducted under various environmental conditions as per ICH guidelines.

Methodology:

-

Long-Term Stability: Samples of this compound are stored under controlled conditions of temperature and humidity (e.g., 25°C/60% RH) for an extended period (e.g., 12 months or longer).

-

Accelerated Stability: To predict long-term stability in a shorter timeframe, samples are subjected to elevated temperature and humidity conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months).

-

Forced Degradation (Stress Testing): The intrinsic stability of the molecule is assessed by exposing it to harsh conditions, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis.

-

Analysis: At specified time points, the samples are analyzed for purity, degradation products, and any changes in physical appearance using stability-indicating analytical methods (e.g., HPLC).

Synthesis Workflow

The following diagram illustrates a representative synthetic route to this compound. This is a generalized scheme, and specific reaction conditions and reagents may vary.

Caption: A representative synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific signaling pathways or significant biological activities of this compound. Its primary role appears to be as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Further investigation is required to elucidate any potential pharmacological effects.

Conclusion

This compound is a valuable chemical entity with potential applications in drug discovery and development. This guide has summarized its known chemical and physical properties, provided standardized protocols for the experimental determination of its basic characteristics, and outlined a common synthetic pathway. While experimental data on properties such as pKa, solubility, and stability are currently limited, the provided methodologies offer a framework for researchers to generate this crucial information. As with any chemical compound intended for research, particularly in a pharmaceutical context, it is imperative to fully characterize the specific batch being used to ensure the reliability and reproducibility of experimental results.

References

An In-depth Technical Guide to the Physicochemical Characteristics of α-Cyclopropylbenzylamine HCl

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical characteristics of α-cyclopropylbenzylamine hydrochloride (CAS No: 39959-72-3). Due to the limited availability of specific experimental data for this compound in public literature, this guide presents established methodologies and typical data ranges for analogous amine hydrochlorides. The protocols detailed herein are intended to enable researchers to determine these properties experimentally.

Compound Profile

α-Cyclopropylbenzylamine hydrochloride is the salt form of the primary amine α-cyclopropylbenzylamine. The presence of a chiral center at the α-carbon, a phenyl ring, and a cyclopropyl group imparts specific steric and electronic properties that are of interest in medicinal chemistry and drug development. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.

Physicochemical Data Summary

The quantitative data for α-cyclopropylbenzylamine HCl are summarized below. Where specific experimental values are not publicly available, typical ranges for similar aromatic amines are provided for reference.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₀H₁₃N·HCl | [1] |

| Molecular Weight | 183.68 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Purity | ≥98% | [1] |

| Melting Point (°C) | Not available. | The melting point of a pure crystalline solid is a sharp, characteristic value. Impurities typically lower and broaden the melting point range. |

| pKa | Not available. | Expected to be in the typical range for primary amines (~9-11)[2]. This value is critical for understanding ionization state at physiological pH. |

| Aqueous Solubility | Not available. | Amine hydrochloride salts are generally more water-soluble than their corresponding free bases. Solubility is pH-dependent. |

| Spectral Data | Not available. | Includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. These are crucial for structural confirmation and purity assessment. |

Core Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

This protocol is a standard pharmacopeial method for determining the melting range of a solid substance.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)[5]

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry α-cyclopropylbenzylamine HCl powder on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[6]

-

Capillary Loading: Invert a capillary tube and press the open end into the powder until a small amount of sample enters the tube. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2.5-3.5 mm height is achieved.[3]

-

Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.[6]

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new capillary and heat at a slow, controlled rate (1-2 °C/min) starting about 5-10°C below the expected melting point.[3]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (onset point).

-

Record the temperature at which the entire sample has completely melted (clear point).

-

The recorded melting range is the interval between the onset and clear points.[3] For pure compounds, this range is typically narrow (0.5-1.0°C).

-

This method determines the equilibrium solubility of a compound in a specific solvent system, which is fundamental for Biopharmaceutics Classification System (BCS) categorization.[7]

Apparatus:

-

Shake-flask apparatus or orbital shaker with temperature control

-

Vials with screw caps

-

Analytical balance

-

pH meter

-

Centrifuge and/or syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Buffer Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[8][9]

-

Sample Preparation: Add an excess amount of α-cyclopropylbenzylamine HCl to a vial containing a known volume of the selected buffer (e.g., 10 mL). The excess solid should be clearly visible to ensure saturation.[7]

-

Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitate at a constant speed (e.g., 100 rpm) for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.[7][9] Preliminary studies may be needed to determine the time required to reach equilibrium.[9]

-

Sample Processing: After equilibration, allow the vials to stand for a short period to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant.

-

Phase Separation: Immediately separate the dissolved compound from the undissolved solid by either centrifugation or filtration to prevent continued dissolution or precipitation.[8]

-

Quantification: Dilute the clear filtrate or supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Reporting: The solubility is reported in mg/mL. The experiment should be performed in triplicate for each pH condition.[8]

Potentiometric titration is a highly accurate and common method for determining the dissociation constant (pKa) of ionizable compounds.[2][10]

Apparatus:

-

pH meter with a calibrated electrode

-

Stir plate and magnetic stir bar

-

Burette (manual or automated)

-

Beaker or titration vessel

Procedure:

-

Sample Preparation: Accurately weigh a known amount of α-cyclopropylbenzylamine HCl and dissolve it in a known volume of deionized water or a solution of constant ionic strength.

-

Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[2]

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is equal to the pH at the half-equivalence point, where half of the amine has been neutralized.[2] The data can be fitted to the Henderson-Hasselbalch equation for a more precise determination.

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and elemental composition and to study fragmentation patterns for structural elucidation.

-

Methodology: A dilute solution of the sample is introduced into the mass spectrometer. Techniques like Electrospray Ionization (ESI) are common for polar molecules like amine salts.[11] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps confirm the molecular formula.[12] Tandem MS (MS/MS) experiments involve fragmenting the parent ion to obtain structural information.[11][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

-

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).[14][15] The solution is placed in an NMR tube and analyzed. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a complete picture of the molecule's structure.

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: The sample (as a solid or in a solution) is exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of different chemical bonds. For α-cyclopropylbenzylamine HCl, characteristic peaks for N-H bonds (in the ammonium salt), C-H bonds (aromatic and aliphatic), and C=C bonds (aromatic) would be expected.

Visualizations

Caption: Structure of α-cyclopropylbenzylamine and its acid-base equilibrium.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. α-Cyclopropylbenzylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 4. thinksrs.com [thinksrs.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. scielo.br [scielo.br]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.mpg.de [pure.mpg.de]

- 15. reddit.com [reddit.com]

Technical Guide: 1-Cyclopropyl-1-phenylmethanamine Hydrochloride (CAS No. 39959-72-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

1-Cyclopropyl-1-phenylmethanamine hydrochloride, also known as α-Cyclopropylbenzylamine hydrochloride, is an organic building block with potential applications in medicinal chemistry and drug discovery.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 39959-72-3 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | [1][3] |

| Synonyms | [Cyclopropyl(phenyl)methyl]amine Hydrochloride; α-Cyclopropylbenzenemethanamine Hydrochloride; α-Cyclopropylbenzylamine Hydrochloride | [1] |

| Purity | Typically ≥96-98% | [1][2] |

| Appearance | Pale yellow solid | [4] |

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not widely published, a scalable synthesis for the structurally similar compound (1-cyclopropyl)cyclopropylamine hydrochloride has been described.[5][6] This process involves a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid, followed by deprotection with hydrogen chloride.[5][6] Another patented method describes the synthesis of (1-cyclopropyl-1-methyl) ethylamine hydrochloride from cyclopropyl nitrile.[7] These methodologies may serve as a valuable reference for the custom synthesis of this compound.

A generalized synthetic approach could be conceptualized as a multi-step process, likely starting from commercially available precursors.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Mechanism of Action: An Area for Future Research

As of the date of this guide, there is a notable absence of published literature detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound. This presents a significant opportunity for novel research in the fields of pharmacology and drug discovery.

Based on the structural similarity to other cyclopropylamine derivatives, such as 1-Benzylcyclopropylamine which has been identified as a monoamine oxidase (MAO) inactivator, a potential area of investigation for this compound could be its interaction with monoamine transporters or enzymes.[8] However, this remains speculative without direct experimental evidence.

Proposed Experimental Workflow for Pharmacological Characterization

For researchers and drug development professionals interested in exploring the potential of this compound, the following experimental workflow is proposed. This structured approach aims to systematically characterize its biological activity and establish a foundational dataset.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [sobekbio.com]

- 3. (R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Cyclopropylbenzylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 8. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of 1-Cyclopropyl-1-phenylmethanamine hydrochloride

An In-depth Technical Guide to 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound belonging to the class of benzylamines, characterized by the presence of a cyclopropyl group attached to the benzylic carbon. As a hydrochloride salt, it exhibits increased solubility in aqueous solutions compared to its free base form. This class of compounds is of significant interest in medicinal chemistry and drug development due to their potential biological activities. This document provides a comprehensive technical overview of its molecular structure, properties, plausible synthetic routes, and characterization methods.

Molecular Structure and Chemical Properties

The molecular structure consists of a central methane carbon atom bonded to a cyclopropyl ring, a phenyl ring, an amino group, and a hydrogen atom. The hydrochloride salt is formed by the protonation of the primary amine group.

Caption: 2D structure of this compound.

Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClN | [1][2] |

| Molecular Weight | 183.68 g/mol | [1][2] |

| IUPAC Name | cyclopropyl(phenyl)methanamine;hydrochloride | [1] |

| Synonyms | α-Cyclopropylbenzylamine Hydrochloride, α-Cyclopropylbenzenemethanamine Hydrochloride | [2] |

| CAS Number | 39959-72-3 (racemate), 1416450-04-8 ((R)-isomer) | [1][2][3] |

| Canonical SMILES | C1CC1C(C2=CC=CC=C2)N.Cl | [1] |

| Purity | Typically ≥96-98% | [2][3] |

| Predicted pKa | 9.29 ± 0.10 (for the free base) | [4] |

| Predicted Boiling Point | 103-115 °C (for the free base) | [4] |

Synthesis and Experimental Protocols

A common synthetic route to amine hydrochlorides involves the synthesis of the free amine followed by its reaction with hydrochloric acid. While specific, scalable synthesis protocols for 1-Cyclopropyl-1-phenylmethanamine are proprietary or not widely published, a plausible general approach can be inferred from related syntheses. A key final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Caption: Generalized workflow for the synthesis of amine hydrochloride salts.

Experimental Protocol: Hydrochloride Salt Formation

This protocol describes the general procedure for converting a free amine, such as 1-Cyclopropyl-1-phenylmethanamine, into its hydrochloride salt. This method is adapted from procedures for similar compounds.[5][6][7]

Materials:

-

1-Cyclopropyl-1-phenylmethanamine (free base)

-

Anhydrous diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Hydrochloric acid solution in diethyl ether (e.g., 2.0 M) or gaseous hydrogen chloride

-

Glass reaction vessel with magnetic stirrer

-

Drying apparatus (e.g., vacuum desiccator over P₄O₁₀)

Procedure:

-

Dissolution: Dissolve the purified 1-Cyclopropyl-1-phenylmethanamine free base in a minimal amount of anhydrous diethyl ether or ethyl acetate in the reaction vessel.

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic reaction.

-

Acidification: While stirring vigorously, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid solution in diethyl ether dropwise. Alternatively, bubble anhydrous hydrogen chloride gas through the solution until precipitation ceases.[7]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring at 0 °C for 1-4 hours to ensure complete precipitation.[6]

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the final product, this compound, under vacuum in a desiccator containing a drying agent like phosphorus pentoxide (P₄O₁₀) to yield a stable, crystalline powder.[6]

Spectroscopic Characterization

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.2-7.5 ppm. Benzylic Proton (CH): A signal between δ 3.5-4.5 ppm. Amine Protons (NH₃⁺): A broad singlet, typically downfield. Cyclopropyl Protons (CH, CH₂): Complex multiplets in the upfield region, typically δ 0.4-1.5 ppm. |

| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 125-140 ppm. Benzylic Carbon: A signal around δ 50-65 ppm. Cyclopropyl Carbons: Signals in the upfield region, typically δ 5-20 ppm. |

| IR Spectroscopy | N-H Stretch (Ammonium): A broad absorption band in the region of 2400-3200 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. |

Experimental Protocol: NMR Spectroscopy

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.[8]

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition (¹H NMR): Acquire the proton NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts (δ) and coupling patterns to elucidate the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon environments.

Safety and Handling

Based on data for the free base and related compounds, this compound should be handled with care. The GHS hazard classifications for the parent amine suggest potential toxicity.[1][9]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical entity with potential applications in pharmaceutical research. This guide has provided a detailed overview of its structure, properties, a plausible synthetic pathway, and standard characterization protocols. The data and methodologies presented herein serve as a foundational resource for professionals engaged in the synthesis, analysis, and development of novel chemical compounds.

References

- 1. (R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [sobekbio.com]

- 4. cyclopropyl(phenyl)methanamine | 23459-38-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 8. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 9. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of α-Cyclopropylbenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of α-cyclopropylbenzylamine hydrochloride. Due to the limited availability of direct experimental data for this specific salt, this document compiles predicted spectroscopic values and data from closely related structural analogs to offer a robust analytical profile. A detailed, plausible synthetic protocol is presented, alongside an exploration of the compound's likely mechanism of action as a monoamine oxidase inhibitor, visualized through a signaling pathway diagram. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutic agents incorporating the cyclopropylamine moiety.

Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for α-cyclopropylbenzylamine hydrochloride. The predicted values are generated using established computational models and data from analogous compounds are provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for α-Cyclopropylbenzylamine Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | Chemical shift is highly dependent on solvent and concentration. |

| ~7.3 - 7.5 | Multiplet | 5H | Aromatic C-H | Protons of the phenyl group. |

| ~4.0 - 4.2 | Doublet | 1H | α-C-H | Benzylic proton, coupled to the cyclopropyl methine proton. |

| ~1.2 - 1.4 | Multiplet | 1H | Cyclopropyl C-H | Methine proton of the cyclopropyl group. |

| ~0.4 - 0.8 | Multiplet | 4H | Cyclopropyl C-H | Methylene protons of the cyclopropyl group. |

Note: Predictions are based on computational models and analysis of similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for α-Cyclopropylbenzylamine Hydrochloride

| Chemical Shift (ppm) | Assignment | Notes |

| ~135 - 140 | Aromatic C | Quaternary carbon of the phenyl group. |

| ~128 - 130 | Aromatic C-H | Carbons of the phenyl group. |

| ~60 - 65 | α-C | Benzylic carbon attached to the amino group. |

| ~10 - 15 | Cyclopropyl C-H | Methine carbon of the cyclopropyl group. |

| ~5 - 10 | Cyclopropyl C-H₂ | Methylene carbons of the cyclopropyl group. |

Note: Predicted values are derived from computational software and comparison with related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of α-cyclopropylbenzylamine hydrochloride is expected to show characteristic peaks for the ammonium group, the aromatic ring, and the cyclopropyl group.

Table 3: Characteristic IR Absorption Bands for α-Cyclopropylbenzylamine Hydrochloride

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000 - 3200 | N-H Stretch | Ammonium (-NH₃⁺) |

| ~3030 | C-H Stretch | Aromatic |

| ~3000 | C-H Stretch | Cyclopropyl |

| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~1500 - 1600 | N-H Bend | Ammonium (-NH₃⁺) |

| ~1020 | C-N Stretch | Amine |

| ~1000 | Ring "breathing" | Cyclopropyl |

Note: These are expected ranges and the exact peak positions and intensities may vary.

Mass Spectrometry (MS)

The mass spectrum of the free base, α-cyclopropylbenzylamine, is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for α-Cyclopropylbenzylamine (Free Base)

| m/z | Ion | Description |

| 147 | [M]⁺ | Molecular Ion |

| 132 | [M-CH₃]⁺ | Loss of a methyl radical from the cyclopropyl ring (rearrangement) |

| 104 | [C₈H₈]⁺ | Tropylium ion (rearrangement) |

| 91 | [C₇H₇]⁺ | Benzyl cation (from cleavage of the C-C bond) |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

Synthesis of α-Cyclopropylbenzylamine Hydrochloride

This protocol describes a plausible synthetic route to α-cyclopropylbenzylamine hydrochloride via reductive amination of phenyl cyclopropyl ketone.

Step 1: Synthesis of Phenyl Cyclopropyl Ketone

-

To a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.1 eq) portion-wise.

-

Add benzene (1.5 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture carefully onto crushed ice and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield phenyl cyclopropyl ketone.

Step 2: Reductive Amination to form α-Cyclopropylbenzylamine

-

Dissolve phenyl cyclopropyl ketone (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding 1M hydrochloric acid until the solution is acidic (pH ~2).

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with 2M sodium hydroxide to pH >10 and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain α-cyclopropylbenzylamine.

Step 3: Formation of α-Cyclopropylbenzylamine Hydrochloride

-

Dissolve the crude α-cyclopropylbenzylamine in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield α-cyclopropylbenzylamine hydrochloride.

Caption: Synthetic workflow for α-cyclopropylbenzylamine hydrochloride.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer. Samples should be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: High-resolution mass spectra can be acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Biological Context: Mechanism of Action

Cyclopropylamine derivatives are well-documented as mechanism-based inhibitors of monoamine oxidases (MAO), particularly MAO-B.[1][2][] These enzymes are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO-B is a key therapeutic strategy in the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.

The proposed mechanism of inhibition by α-cyclopropylbenzylamine involves the following steps:

-

Oxidation: The flavin adenine dinucleotide (FAD) cofactor in the active site of MAO oxidizes the amine of α-cyclopropylbenzylamine to an iminium ion.

-

Ring Opening: The strained cyclopropyl ring undergoes a one-electron oxidation, leading to the opening of the ring and the formation of a reactive radical cation intermediate.

-

Covalent Adduct Formation: This highly reactive intermediate then forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the active site of the enzyme.

-

Irreversible Inhibition: The formation of this covalent adduct leads to the irreversible inactivation of the MAO enzyme.

Caption: Mechanism of irreversible inhibition of Monoamine Oxidase (MAO).

References

An In-depth Technical Guide on the Purity and Stability of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 1-Cyclopropyl-1-phenylmethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. This document collates available physicochemical data, outlines potential synthetic impurities and degradation pathways, and presents detailed, though generalized, experimental protocols for its analysis. The information herein is intended to support research, development, and quality control activities.

Physicochemical Properties

This compound is a solid organic compound. Key physicochemical properties are summarized in the table below. While specific experimental solubility data is not widely published, its nature as a hydrochloride salt suggests moderate solubility in aqueous media.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClN | [1][2] |

| Molecular Weight | 183.68 g/mol | [1][3] |

| Appearance | Solid | - |

| Melting Point | 236 to 240 °C | |

| pKa (of free base, predicted) | 9.29 ± 0.10 | [4] |

| Commercial Purity | ≥96% to ≥98% | [1][5] |

Purity and Impurity Profile

The purity of this compound is critical for its use in pharmaceutical manufacturing. Commercially available batches typically offer a purity of 96% to 98%.[1][5] Impurities can originate from the synthetic route or degradation.

Potential Synthetic Impurities

Based on common synthetic routes for similar amine hydrochlorides, potential impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, a synthesis involving the formation of an amide followed by a Hofmann rearrangement could introduce amide-related impurities.[6] Similarly, the conversion of the free base to the hydrochloride salt using HCl in a solvent like diethyl ether or ethyl acetate could result in residual solvent.[7][8][9]

A logical workflow for the identification of such impurities is presented below.

Caption: Logical workflow for the identification of synthetic impurities.

Stability Profile and Degradation Pathways

The stability of this compound is a key factor in its handling, storage, and formulation. While specific stability-indicating studies for this compound are not publicly available, data from analogous compounds containing a cyclopropyl amine moiety suggest a potential for hydrolytic degradation under alkaline conditions.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods. A generalized protocol for such a study is outlined below.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The workflow for a forced degradation study is depicted in the following diagram.

Caption: Workflow for a typical forced degradation study.

Predicted Degradation Pathway

Given the known reactivity of cyclopropylamine systems, a plausible degradation pathway, particularly under hydrolytic or oxidative stress, involves the opening of the cyclopropyl ring. This could lead to the formation of various ring-opened products. The primary amine and the benzylic position also represent potential sites for oxidative degradation.

Experimental Protocols

While specific validated methods for this compound are not published, the following protocols are based on standard pharmaceutical industry practices for similar compounds and can serve as a starting point for method development and validation.

Protocol for Purity Determination by HPLC

Objective: To determine the purity of this compound and to detect and quantify any impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions (Suggested Starting Point):

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 10% B

-

31-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask.

-

Dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the prepared sample solution.

-

Record the chromatogram and integrate all peaks.

-

Calculate the area percentage of the main peak to determine the purity.

Conclusion

This technical guide provides a foundational understanding of the purity and stability aspects of this compound. While specific experimental data in the public domain is limited, the information on its physicochemical properties, potential impurities, and likely degradation pathways, combined with the provided general experimental protocols, offers a robust starting point for researchers and drug development professionals. Further in-house validation and stress testing are recommended to establish a comprehensive stability and purity profile for this compound in its specific applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. (R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cyclopropyl(phenyl)methanamine | 23459-38-3 [chemicalbook.com]

- 5. This compound [sobekbio.com]

- 6. reddit.com [reddit.com]

- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1-Cyclopropyl-1-phenylmethanamine hydrochloride, a key chemical intermediate in various research and development applications. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper provides a robust framework for researchers, scientists, and drug development professionals to understand and determine its solubility in common organic solvents. The guide leverages fundamental principles of physical chemistry and outlines a detailed experimental protocol for solubility determination.

Qualitative Solubility Profile

This compound is an amine salt. The presence of the hydrochloride moiety renders the molecule ionic and significantly influences its solubility profile. Based on the principle of "like dissolves like," a qualitative assessment of its solubility in various organic solvents can be predicted. Amine salts are generally polar and are expected to be more soluble in polar solvents, while their solubility decreases in non-polar environments.[1][2][3]

The table below summarizes the expected qualitative solubility of this compound across different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents have high polarity and can engage in hydrogen bonding, which helps in solvating the ionic hydrochloride salt. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to Low | These solvents are polar but lack the ability to donate hydrogen bonds. While they can solvate the cation and anion to some extent through dipole-dipole interactions, the solvation is generally less effective than in protic solvents. |

| Non-Polar Aprotic | Hexane, Toluene | Very Low to Insoluble | The non-polar nature of these solvents makes them poor at solvating the charged amine hydrochloride salt, leading to minimal solubility.[1][2] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Low | While having some polarity, their ability to solvate ionic species is limited, resulting in low solubility for amine salts. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the gravimetric method.[4][5] Thermodynamic solubility is a critical parameter as it represents the true solubility of a compound at equilibrium.[6][7][8]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.[6]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Place the evaporating dish with the filtrate in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent. The temperature should be kept low enough to avoid degradation of the compound.

-

-

Gravimetric Analysis:

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the dried solid residue.

-

Repeat the drying and weighing process until a constant weight is achieved.[4]

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solid by the volume of the filtrate collected.

-

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

Understanding the solubility of this compound is crucial for its effective use in scientific research and development. While quantitative data is sparse, a qualitative assessment based on its chemical nature as an amine salt provides valuable guidance for solvent selection. For precise measurements, the detailed experimental protocol provided in this guide offers a reliable method for determining its thermodynamic solubility in various organic solvents. This information is essential for designing and optimizing chemical reactions, purification processes, and formulation studies.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. creative-biolabs.com [creative-biolabs.com]

Unlocking the Therapeutic Potential of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-phenylmethanamine hydrochloride is a fascinating molecule that holds significant promise in the realm of neuropharmacology. As a member of the cyclopropylamine family, it is structurally related to known psychoactive compounds and has been identified as a potent inhibitor of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on potential research areas for drug discovery and development. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols to facilitate further investigation.

Core Research Areas

The primary therapeutic potential of this compound lies in its ability to modulate monoaminergic neurotransmission through the inhibition of MAO. This opens up avenues for research in a variety of neurological and psychiatric disorders.

1. Neurodegenerative Diseases:

Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the synaptic availability of dopamine. Given that 1-Cyclopropyl-1-phenylmethanamine has been shown to inactivate MAO-B, a key research area is the investigation of its neuroprotective effects in preclinical models of Parkinson's disease. Future studies could focus on its ability to mitigate dopamine neuron loss, improve motor function, and potentially slow disease progression.

2. Mood and Anxiety Disorders:

Non-selective or MAO-A selective inhibitors have been used as antidepressants and anxiolytics. By preventing the breakdown of serotonin, norepinephrine, and dopamine, these compounds can alleviate symptoms of depression and anxiety. Research into the efficacy of this compound in animal models of depression and anxiety is a promising direction.[1][2][3]

3. Other CNS Disorders:

The modulation of monoamine levels can have implications for a range of other central nervous system (CNS) disorders. Exploring the potential of this compound in areas such as attention-deficit/hyperactivity disorder (ADHD), substance abuse, and certain types of dementia could yield novel therapeutic applications.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClN | --INVALID-LINK-- |

| Molecular Weight | 183.68 g/mol | --INVALID-LINK-- |

| Appearance | Solid | - |

| CAS Number | 39959-72-3 | - |

Mechanism of Action: Monoamine Oxidase Inhibition

1-Cyclopropyl-1-phenylmethanamine acts as a mechanism-based inactivator of both MAO-A and MAO-B.[4][5] The inactivation process involves the enzyme-catalyzed oxidation of the cyclopropylamine moiety, leading to the formation of a reactive intermediate that covalently binds to the enzyme's flavin cofactor (FAD) or a cysteine residue in the active site.[4][5][6][7][8] This irreversible inhibition results in a sustained increase in the levels of monoamine neurotransmitters in the synaptic cleft.

The interaction with the two MAO isoforms appears to differ slightly. Inactivation of MAO-A primarily involves the formation of an adduct with the N5 position of the flavin cofactor.[4][7] For MAO-B, evidence suggests the formation of both a flavin adduct and a covalent bond with a cysteine residue within the active site.[4][6]

Caption: Conceptual workflow for the synthesis of 1-Cyclopropyl-1-phenylmethanamine HCl.

A plausible synthetic route involves the reaction of phenylacetonitrile with a suitable cyclopropylating agent, such as a cyclopropyl Grignard reagent, followed by reduction of the resulting imine. The free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like diethyl ether or isopropanol.

2. In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against MAO-A and MAO-B using kynuramine as a substrate. [9][10][11][12][13] Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide

-

This compound

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound and control inhibitors in DMSO to make stock solutions (e.g., 10 mM).

-

Prepare serial dilutions of the test compound and controls in potassium phosphate buffer.

-

Prepare a stock solution of kynuramine in water (e.g., 10 mM).

-

Dilute MAO-A and MAO-B enzymes to the desired working concentration in potassium phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

-

Add 25 µL of the test compound or control inhibitor solution at various concentrations. For control wells (100% activity), add 25 µL of buffer with the same final DMSO concentration.

-

Pre-incubate the plate for 15 minutes at 37°C to allow for time-dependent inactivation.

-

Initiate the reaction by adding 25 µL of the kynuramine solution to all wells.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~315 nm and an emission wavelength of ~400 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells without enzyme.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Workflow for MAO Inhibition Assay

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

Future Directions and Conclusion

This compound presents a compelling starting point for the development of novel therapeutics for a range of CNS disorders. The key areas for future research should focus on:

-

Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to understand the compound's behavior in vivo and to guide lead optimization. [14][15][16][17][18]* In Vivo Efficacy Studies: Evaluating the compound in validated animal models of Parkinson's disease, depression, and anxiety will be essential to establish its therapeutic potential. [1][2][3][19][20]* Selectivity Profiling: Determining the selectivity of the compound for MAO-A versus MAO-B is critical for tailoring its therapeutic application.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-Cyclopropyl-1-phenylmethanamine will help to optimize its potency, selectivity, and pharmacokinetic properties.

-

Toxicology Studies: A thorough assessment of the compound's safety profile is a prerequisite for any potential clinical development.

References

- 1. An animal model of a behavioral intervention for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral animal models of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the amino acid bound to the labile adduct formed during inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrometric evidence for the flavin-1-phenylcyclopropylamine inactivator adduct with monoamine oxidase N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 14. Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 17. Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. Behavioral Phenotyping Assays for Genetic Mouse Models of Neurodevelopmental, Neurodegenerative, and Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Animal Models of the Behavioral Symptoms of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropylamine Core: A Historical and Technical Guide to its Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylamine moiety, a small, strained three-membered ring bearing an amino group, has emerged as a privileged motif in medicinal chemistry and agrochemical design. Its unique conformational rigidity, metabolic stability, and ability to engage in specific binding interactions have led to its incorporation into a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and history of cyclopropylamine derivatives, from their initial synthesis to their role in modern drug development. We will delve into the evolution of synthetic methodologies, present key quantitative data, and provide detailed experimental protocols for the preparation and evaluation of these remarkable compounds.

The Dawn of a Strained Scaffold: Discovery and Early History

The story of cyclopropylamine begins at the turn of the 20th century with the pioneering work of Russian chemist Nikolai Kishner. In 1901, Kishner reported the first synthesis of cyclopropylamine through the Hofmann degradation of cyclopropanecarboxamide.[1] This seminal discovery laid the groundwork for the exploration of this new class of strained amines.

The initial synthesis was a landmark achievement, but the inherent challenges of working with the strained cyclopropane ring and the often harsh conditions of early organic reactions limited the widespread adoption of cyclopropylamine chemistry. For several decades, the development of new synthetic methods was slow, and the biological potential of these compounds remained largely unexplored.

A significant turning point came in the mid-20th century with the serendipitous discovery of the biological activity of a cyclopropylamine derivative. Tranylcypromine, originally synthesized in 1948 as an amphetamine analog, was initially investigated as a nasal decongestant.[2][3] It wasn't until 1959 that its potent monoamine oxidase (MAO) inhibitory activity was discovered, repositioning it as a powerful antidepressant.[2][4] This discovery ignited a surge of interest in cyclopropylamine derivatives and spurred the development of more efficient and versatile synthetic routes.

The Evolution of Synthesis: From Classical Rearrangements to Modern Catalysis

The synthetic toolbox for accessing cyclopropylamine derivatives has expanded dramatically since Kishner's initial discovery. Early methods relied heavily on classical rearrangement reactions, while modern approaches leverage the power of organometallic catalysis to achieve high efficiency and stereocontrol.

Classical Rearrangement Reactions

The Hofmann rearrangement, the very method used for the first synthesis of cyclopropylamine, involves the treatment of a primary amide with a halogen (typically bromine) in the presence of a strong base. The reaction proceeds through the formation of an N-haloamide, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the amine with the loss of one carbon atom.

Logical Relationship: Hofmann Rearrangement for Cyclopropylamine Synthesis

Caption: General scheme of the Hofmann rearrangement for the synthesis of cyclopropylamine.

The Curtius rearrangement provides an alternative route to isocyanates from carboxylic acids via an acyl azide intermediate. This method is often milder than the Hofmann rearrangement and is compatible with a broader range of functional groups. The acyl azide can be prepared from the corresponding carboxylic acid or acyl chloride and subsequently undergoes thermal or photochemical rearrangement to the isocyanate, which is then hydrolyzed to the amine.

Modern Synthetic Methodologies

A significant advancement in the synthesis of primary cyclopropylamines came with the development of the Kulinkovich-Szymoniak reaction.[5] This method involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid promotes ring contraction to afford the desired cyclopropylamine.[5][6]

Experimental Workflow: Kulinkovich-Szymoniak Reaction

Caption: A generalized experimental workflow for the Kulinkovich-Szymoniak reaction.

Quantitative Data on Synthesis and Biological Activity

The choice of synthetic route and the biological potency of cyclopropylamine derivatives are critical considerations in research and development. The following tables summarize key quantitative data to facilitate comparison.

Comparison of Synthetic Methods for Cyclopropylamine

| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Notes |

| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH | 70-90[7] | Historical method, can have safety concerns on large scale. |

| Curtius Rearrangement | Cyclopropanecarboxylic acid | DPPA, NaN₃ | 75-95[8] | Milder conditions, broader functional group tolerance. |

| Kulinkovich-Szymoniak | Nitrile | Grignard reagent, Ti(O-iPr)₄, BF₃·OEt₂ | 60-85[9] | Direct conversion from nitriles, good for substituted derivatives. |

| From γ-Butyrolactone | γ-Butyrolactone | Various (multi-step) | 93-98 (for cyclization step)[10] | Industrial-scale synthesis, involves multiple steps. |

Biological Activity of Selected Cyclopropylamine-Containing MAO Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Ki (µM) | Reference |

| Tranylcypromine | MAO-A, MAO-B | MAO-A: ~2,300, MAO-B: ~1,500 | MAO-A: 7.7, MAO-B: 3.8 | [11] |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B > MAO-A | MAO-A: 170, MAO-B: 5 | - | [11][12] |

| Arylhydrazide Derivative | MAO | - | Correlates with Hammett constants | [13] |

Detailed Experimental Protocols

To aid researchers in the practical application of these synthetic methods, detailed experimental protocols for key transformations are provided below.

Protocol: Hofmann Degradation of Cyclopropanecarboxamide

Objective: To synthesize cyclopropylamine from cyclopropanecarboxamide.

Materials:

-

Cyclopropanecarboxamide

-

Bromine

-

Sodium hydroxide (NaOH)

-

Ice

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Distillation apparatus

Procedure:

-

A solution of sodium hydroxide (e.g., 40 g in 150 mL of water) is prepared and cooled in an ice bath.

-

Bromine (e.g., 16 g) is slowly added to the cold NaOH solution with stirring to form a sodium hypobromite solution.

-

Cyclopropanecarboxamide (e.g., 8.5 g) is dissolved in a minimal amount of cold water and added to the hypobromite solution while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred for a short period (e.g., 15-30 minutes) at low temperature.

-

The mixture is then gradually warmed to room temperature and then heated to reflux for approximately 1 hour.

-

The resulting cyclopropylamine is isolated by steam distillation from the alkaline solution.

-

The distillate is collected, acidified with HCl, and evaporated to dryness to obtain cyclopropylamine hydrochloride. The free amine can be liberated by treatment with a strong base and extraction.

Protocol: Curtius Rearrangement of Cyclopropanecarbonyl Azide

Objective: To synthesize a protected cyclopropylamine derivative via the Curtius rearrangement.

Materials:

-

Cyclopropanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

tert-Butanol (t-BuOH)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (3.0 eq) and diphenylphosphoryl azide (1.5 eq) at room temperature.[8]

-

Stir the mixture for 30 minutes, then heat to reflux for 2 hours to form the isocyanate.[8]

-

Cool the solution to room temperature and add tert-butanol (10.0 eq).[8]

-

Heat the mixture at 95 °C for 14 hours.[8]

-

Remove the solvent under reduced pressure.[8]

-

Purify the crude product by silica gel column chromatography to afford the N-Boc protected cyclopropylamine.[8]

Protocol: In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a cyclopropylamine derivative against MAO-A and MAO-B.

Experimental Workflow: MAO Inhibition Assay

Caption: A typical workflow for an in vitro monoamine oxidase (MAO) inhibition assay.

Procedure:

-

Prepare solutions of recombinant human MAO-A and MAO-B in a suitable assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare serial dilutions of the test cyclopropylamine derivative in the assay buffer.

-

In a 96-well plate, add the enzyme solution to wells containing either the test compound dilutions or vehicle control.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a substrate solution (e.g., kynuramine).

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong base).

-

Measure the product formation. For kynuramine, the product, 4-hydroxyquinoline, can be measured fluorometrically.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action: The Case of MAO Inhibition

Many cyclopropylamine derivatives exert their biological effects as mechanism-based inhibitors of flavin-dependent enzymes, most notably monoamine oxidases (MAOs).

Signaling Pathway: MAO Inhibition by Cyclopropylamine Derivatives

Caption: Mechanism of irreversible inhibition of monoamine oxidase (MAO) by a cyclopropylamine derivative.

The mechanism involves the oxidation of the cyclopropylamine by the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO. This oxidation leads to the opening of the strained cyclopropane ring, generating a highly reactive intermediate. This intermediate then forms a covalent bond with the FAD cofactor or a nearby amino acid residue, leading to the irreversible inactivation of the enzyme. This prevents the normal metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine, leading to their increased levels in the synapse and the observed therapeutic effects in conditions like depression.

The Impact on Drug Discovery and Development

The discovery of the biological activities of cyclopropylamine derivatives has had a profound impact on drug discovery. The cyclopropylamine moiety is now a well-established pharmacophore in the design of enzyme inhibitors and other therapeutic agents.

Antidepressants

As previously mentioned, tranylcypromine was a first-generation MAOI antidepressant. The success of tranylcypromine has inspired the development of other MAOIs with improved selectivity and safety profiles.

Antibiotics

The incorporation of a cyclopropyl group at the N-1 position of the quinolone core is a hallmark of the fluoroquinolone class of antibiotics. This substitution, exemplified by the widely used drug ciprofloxacin, significantly enhances the antibacterial activity and pharmacokinetic properties of these compounds.[14] The cyclopropyl group is believed to improve the binding of the drug to bacterial DNA gyrase and topoisomerase IV, the enzymes responsible for bacterial DNA replication.[14]

Other Therapeutic Areas

The versatility of the cyclopropylamine scaffold has led to its exploration in a variety of other therapeutic areas, including as antiviral agents (e.g., in Hepatitis C inhibitors), anticancer agents (e.g., as inhibitors of lysine-specific demethylase 1, LSD1), and in the treatment of neurodegenerative diseases.[15]

Conclusion

From its humble beginnings in the early 20th century, the cyclopropylamine moiety has evolved into a cornerstone of modern medicinal chemistry. The journey from Kishner's initial synthesis to the development of life-saving drugs is a testament to the power of chemical innovation and the serendipitous nature of scientific discovery. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of cyclopropylamine derivatives promise to unlock new therapeutic opportunities in the years to come. This guide has provided a comprehensive overview of the rich history and technical intricacies of this remarkable chemical entity, offering a valuable resource for researchers dedicated to advancing the frontiers of science and medicine.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 9. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 10. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 11. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]